molecular formula C7H6FNO2 B11757810 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol

4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol

Katalognummer: B11757810
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: LSBFIKDJEJSBIJ-WTKPLQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol, also known as 5-fluoro-2-hydroxybenzaldehyde oxime, is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an oxime functional group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-fluoro-2-hydroxybenzaldehyde: Lacks the oxime group but shares the fluorine and hydroxyl groups.

    2-hydroxybenzaldehyde oxime: Lacks the fluorine atom but contains the hydroxyl and oxime groups.

    4-fluoro-2-nitrophenol: Contains a nitro group instead of the oxime group.

Uniqueness

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol is unique due to the combination of its fluorine, hydroxyl, and oxime functional groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C7H6FNO2

Molekulargewicht

155.13 g/mol

IUPAC-Name

4-fluoro-2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4-

InChI-Schlüssel

LSBFIKDJEJSBIJ-WTKPLQERSA-N

Isomerische SMILES

C1=CC(=C(C=C1F)/C=N\O)O

Kanonische SMILES

C1=CC(=C(C=C1F)C=NO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.